3-(4-Bromophenyl)-7-hydroxy-8-(morpholin-4-ylmethyl)chromen-4-one
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Overview
Description
3-(4-Bromophenyl)-7-hydroxy-8-(morpholin-4-ylmethyl)chromen-4-one is a useful research compound. Its molecular formula is C20H18BrNO4 and its molecular weight is 416.271. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Catalysis
Research has highlighted the synthesis of chromene derivatives through the reaction of 4-hydroxycoumarin with malononitrile and carbonyl compounds, employing morpholine as a catalyst. This approach is pivotal for the formation of spiro 2-amino-3-cyanopyrano[3,2-c]chromene derivatives, demonstrating the compound's role in facilitating chemical reactions (Pansuriya et al., 2009).
Green Chemistry Applications
Further research indicates the significance of using water as a solvent for the synthesis of dihydropyrano[c]chromene derivatives catalyzed by morpholine. This method underscores the environmental benefits of reducing hazardous materials and highlights the efficiency, simplicity, and cost-effectiveness of the process (Heravi et al., 2011).
Advanced Chemical Synthesis
Investigations into the diastereoselective synthesis of novel 2,3,4-trisubstituted chromanes reveal the compound's utility in producing specific isomers through reactions with 1-morpholinocyclopentene. This research demonstrates the compound's potential in synthesizing complex molecular structures with precise stereochemical outcomes (Korotaev et al., 2017).
Theoretical and Computational Chemistry
The compound has also been subject to theoretical and computational studies, such as density functional theory (DFT) analyses. These studies provide insights into the molecular structure, physicochemical properties, and reactivity of chromen-4-one derivatives, highlighting their potential in various scientific applications (Priyanka et al., 2016).
Spectroscopy and Molecular Analysis
Spectral analysis and DFT investigation of benzopyran analogues and their interactions with graphene have been explored, revealing the compound's significance in forming molecular self-assemblies with enhanced physicochemical properties. This research underscores the compound's utility in advanced material science and nanotechnology applications (Al‐Otaibi et al., 2020).
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with enzymes such as acetylcholinesterase (ache), which plays a crucial role in the cholinergic nervous system of both vertebrates and invertebrates .
Mode of Action
It’s worth noting that compounds with similar structures have been reported to inhibit the activity of acetylcholinesterase (ache), affecting normal nerve pulses’ transmission, leading to behavioral changes, body movement impairment, and even reduced number of survival organisms .
Biochemical Pathways
Related compounds have been associated with the modulation of oxidative stress pathways, affecting the production of reactive oxygen species (ros) and lipid peroxides .
Result of Action
Similar compounds have been reported to have a nontoxic inhibitory effect on acetylcholinesterase (ache), with no effect on malondialdehyde (mda) concentrations .
Properties
IUPAC Name |
3-(4-bromophenyl)-7-hydroxy-8-(morpholin-4-ylmethyl)chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrNO4/c21-14-3-1-13(2-4-14)17-12-26-20-15(19(17)24)5-6-18(23)16(20)11-22-7-9-25-10-8-22/h1-6,12,23H,7-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHFGMZQPOFOIKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=C(C=CC3=C2OC=C(C3=O)C4=CC=C(C=C4)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.